![molecular formula C10H18N3O13P3 B13385360 [[5-(4-Amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13385360.png)
[[5-(4-Amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyldeoxycytidine triphosphate is a modified nucleotide that plays a significant role in various biochemical and molecular biology applications. It is a derivative of deoxycytidine triphosphate, where a methyl group is added to the 5th carbon of the cytosine ring. This modification is crucial for studying DNA methylation and epigenetic regulation, as it mimics the natural methylation process that occurs in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyldeoxycytidine triphosphate typically involves the methylation of deoxycytidine triphosphate. One common method starts with deoxycytidine monophosphate, which is methylated using formaldehyde and a methylating agent. The resulting 5-methyldeoxycytidine monophosphate is then converted to its triphosphate form through phosphorylation reactions .
Industrial Production Methods
Industrial production of 5-methyldeoxycytidine triphosphate often involves large-scale chemical synthesis using automated synthesizers. These machines can efficiently carry out the multi-step synthesis process, ensuring high purity and yield of the final product. The use of protective groups and specific reaction conditions helps in achieving the desired product with minimal side reactions .
化学反応の分析
Types of Reactions
5-Methyldeoxycytidine triphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethyldeoxycytidine triphosphate.
Substitution: The methyl group can be substituted with other functional groups, such as ethyl, bromo, or iodo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Hydroxymethyldeoxycytidine triphosphate.
Substitution: 5-Ethyldeoxycytidine triphosphate, 5-Bromodeoxycytidine triphosphate, and 5-Iododeoxycytidine triphosphate.
科学的研究の応用
5-Methyldeoxycytidine triphosphate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of modified DNA for studying chemical properties and reactions.
作用機序
5-Methyldeoxycytidine triphosphate exerts its effects by incorporating into DNA during replication or repair processes. The methyl group at the 5th carbon of the cytosine ring mimics natural DNA methylation, influencing gene expression and epigenetic regulation. This incorporation can lead to gene silencing or activation, depending on the context and location within the genome .
類似化合物との比較
Similar Compounds
- 5-Hydroxymethyldeoxycytidine triphosphate
- 5-Ethyldeoxycytidine triphosphate
- 5-Bromodeoxycytidine triphosphate
- 5-Iododeoxycytidine triphosphate
Uniqueness
5-Methyldeoxycytidine triphosphate is unique due to its specific role in mimicking natural DNA methylation. While other similar compounds can undergo similar reactions, the presence of the methyl group at the 5th carbon makes it particularly valuable for studying epigenetic modifications and their effects on gene expression .
特性
分子式 |
C10H18N3O13P3 |
|---|---|
分子量 |
481.18 g/mol |
IUPAC名 |
[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18) |
InChIキー |
NGYHUCPPLJOZIX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


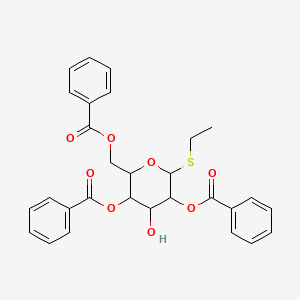
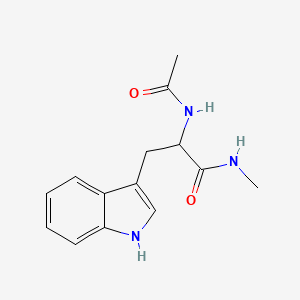
![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385307.png)
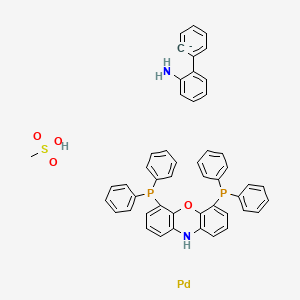
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
![2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate](/img/structure/B13385336.png)
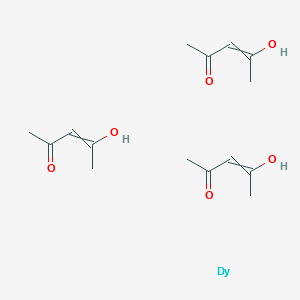
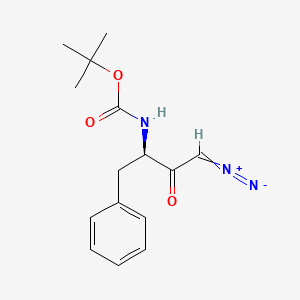
![3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid](/img/structure/B13385350.png)

